molecular formula C24H20FN5O2S B2382003 1-(4-fluorophenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 1020489-32-0

1-(4-fluorophenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2382003
CAS No.: 1020489-32-0
M. Wt: 461.52
InChI Key: YJFFSJFAOIEBAC-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the thiazole and fluorophenyl groups through various coupling reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes. The final step often involves the formation of the carboxamide group under mild to moderate conditions, using reagents like carbodiimides or amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under various conditions, including elevated temperatures or the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structure and functional groups.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide
  • 1-(4-bromophenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide
  • 1-(4-methylphenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

1-(4-fluorophenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O2S/c1-15-11-21(30(28-15)24-26-20(14-33-24)16-5-3-2-4-6-16)27-23(32)17-12-22(31)29(13-17)19-9-7-18(25)8-10-19/h2-11,14,17H,12-13H2,1H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFFSJFAOIEBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F)C4=NC(=CS4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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